![molecular formula C17H12F3N3O4 B2774666 3-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one CAS No. 2034601-09-5](/img/structure/B2774666.png)
3-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
The compound appears to contain a pyrrolidine ring, an oxadiazole ring, and a chromen-2-one moiety. Pyrrolidine is a five-membered ring with one nitrogen atom . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Chromen-2-one is a class of organic compounds known as coumarins, which are benzopyranes with a carbonyl group attached to the pyran ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidines can undergo various reactions, including N-alkylation and ring-opening reactions . Oxadiazoles can participate in nucleophilic substitution reactions .Scientific Research Applications
Antiviral Activity
Indole derivatives have been investigated for their antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to exhibit inhibitory activity against influenza A , with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing promising results .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral effects against Coxsackie B4 virus .
Antitumor Activity
The compound’s antitumor potential has been explored:
- In vitro evaluation against A549 , HeLa , and MCF-7 cell lines revealed its inhibitory activity against cancer cells . Further studies could elucidate its mechanism of action and potential clinical applications.
Other Biological Activities
Indole derivatives, including this compound, exhibit a wide range of biological activities:
Future Directions
properties
IUPAC Name |
3-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O4/c18-17(19,20)16-21-13(22-27-16)10-5-6-23(8-10)14(24)11-7-9-3-1-2-4-12(9)26-15(11)25/h1-4,7,10H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOBDJMGYINGRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one |
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